molecular formula C11H8O5 B14365022 4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate CAS No. 90061-41-9

4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate

Cat. No.: B14365022
CAS No.: 90061-41-9
M. Wt: 220.18 g/mol
InChI Key: YPDDBJUUFRPPJZ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of organic compounds characterized by a benzene ring fused to a pyran ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate typically involves the acetylation of 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, resulting in the formation of the desired acetate derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzopyran derivatives .

Scientific Research Applications

4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl acetate involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

CAS No.

90061-41-9

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

(4-hydroxy-2-oxochromen-3-yl) acetate

InChI

InChI=1S/C11H8O5/c1-6(12)15-10-9(13)7-4-2-3-5-8(7)16-11(10)14/h2-5,13H,1H3

InChI Key

YPDDBJUUFRPPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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